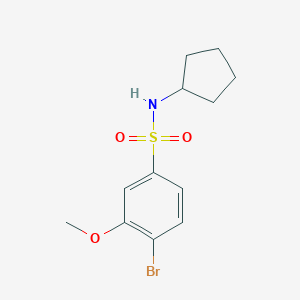
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide group. It is commonly referred to as BCS-1 and is used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of BCS-1 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which are involved in cancer cell growth and proliferation. BCS-1 may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BCS-1 has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH levels in the cell. This can lead to a decrease in cancer cell growth and proliferation. BCS-1 has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. This can lead to changes in the expression of genes involved in cancer cell growth and proliferation. Additionally, BCS-1 has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BCS-1 in lab experiments is its potential therapeutic properties. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. Additionally, BCS-1 is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also limitations to using BCS-1 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, BCS-1 has not yet been tested in clinical trials, which limits its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on BCS-1. One area of research could focus on further understanding its mechanism of action. This could involve studying the activity of enzymes targeted by BCS-1, as well as identifying other potential targets. Another area of research could focus on testing BCS-1 in clinical trials for its potential use as a therapeutic agent. This could involve testing its efficacy and safety in humans, as well as identifying optimal dosages and treatment regimens. Finally, research could focus on developing analogs of BCS-1 with improved therapeutic properties, such as increased potency or specificity for certain types of cancer cells.
Synthesemethoden
The synthesis of BCS-1 involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure BCS-1.
Wissenschaftliche Forschungsanwendungen
BCS-1 has been found to have potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. BCS-1 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide |
|---|---|
Molekularformel |
C12H16BrNO3S |
Molekulargewicht |
334.23 g/mol |
IUPAC-Name |
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-8-10(6-7-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
InChI-Schlüssel |
LQRHZAKFQYDLPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











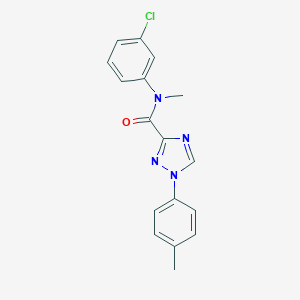

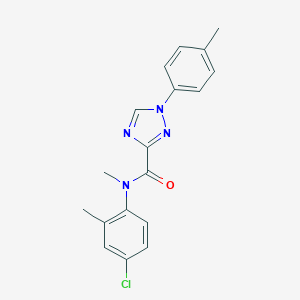
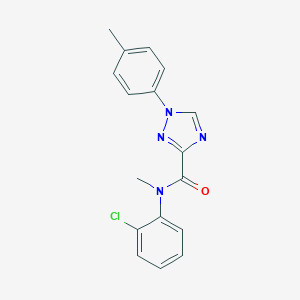
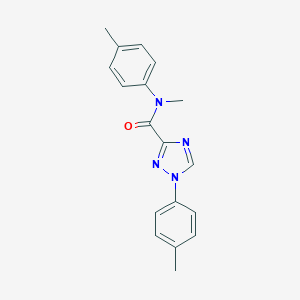
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)